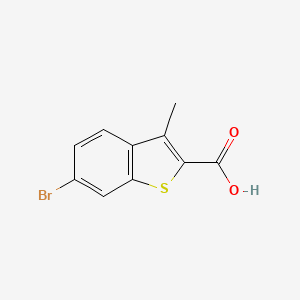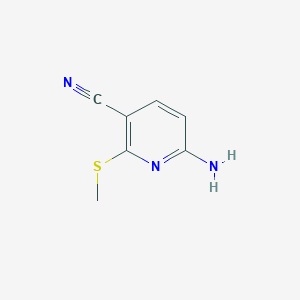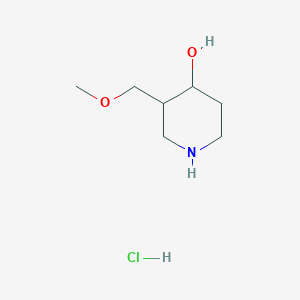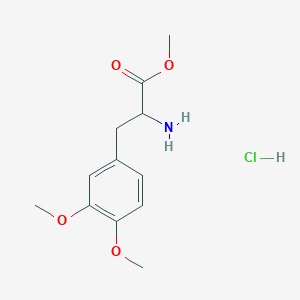
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid (6-Br-3-Me-1-BT-2-COOH) is an organic compound with a variety of applications in scientific research. It is a brominated carboxylic acid with a benzothiophene group, and is a valuable starting material for the synthesis of a range of compounds. It has been used in a range of fields, including organic synthesis, medicinal chemistry, and materials science. It has also been used in the preparation of a range of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
6-Br-3-Me-1-BT-2-COOH has been used in a range of scientific research applications. It has been used in the synthesis of a range of compounds, including pharmaceuticals, polymers, and other materials. It has also been used in the preparation of nanoparticles, as well as in the synthesis of organic semiconductors. Additionally, it has been used in the synthesis of organic dyes, as well as in the synthesis of polymeric materials for use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 6-Br-3-Me-1-BT-2-COOH is not well understood. However, it is believed to be involved in the formation of a range of compounds, including polymers, pharmaceuticals, and other materials. It is also believed to be involved in the formation of nanoparticles, as well as in the formation of organic semiconductors. Additionally, it is believed to be involved in the formation of organic dyes and polymeric materials for use in drug delivery systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-3-Me-1-BT-2-COOH are not well understood. However, it is believed to be involved in the formation of a range of compounds, including polymers, pharmaceuticals, and other materials. It is also believed to be involved in the formation of nanoparticles, as well as in the formation of organic semiconductors. Additionally, it is believed to be involved in the formation of organic dyes and polymeric materials for use in drug delivery systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 6-Br-3-Me-1-BT-2-COOH for laboratory experiments include its availability, low cost, and ease of use. It is also relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water, and its tendency to form polymers. Additionally, it can be difficult to control the reactions involving 6-Br-3-Me-1-BT-2-COOH, and the resulting products can be difficult to purify.
Direcciones Futuras
The potential future directions for 6-Br-3-Me-1-BT-2-COOH include its use in the synthesis of a range of compounds, including pharmaceuticals, polymers, and other materials. It could also be used in the preparation of nanoparticles, as well as in the synthesis of organic semiconductors. Additionally, it could be used in the synthesis of organic dyes, as well as in the synthesis of polymeric materials for use in drug delivery systems. Furthermore, it could be used in the development of more efficient and cost-effective synthetic methods. Finally, it could be used in the development of new and improved materials for a range of applications.
Métodos De Síntesis
The synthesis of 6-Br-3-Me-1-BT-2-COOH is typically achieved via a multi-step process. The first step involves the reaction of 1-bromo-3-methyl-benzothiophene (1-Br-3-Me-BT) with 2-chloroacetic acid (2-Cl-COOH). This reaction yields a 2-chloro-3-methyl-1-benzothiophene-2-carboxylic acid (2-Cl-3-Me-1-BT-2-COOH), which can be further reacted with bromine to yield 6-Br-3-Me-1-BT-2-COOH.
Propiedades
IUPAC Name |
6-bromo-3-methyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDGTORUIHIBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-2-[1-(2,5-dimethylfuran-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616541.png)




![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)


![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)

![methyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate](/img/structure/B6616590.png)

